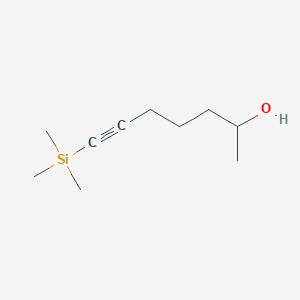
7-(Trimethylsilyl)hept-6-yn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Trimethylsilyl)hept-6-yn-2-ol: is an organic compound characterized by the presence of a trimethylsilyl group attached to a hept-6-yn-2-ol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trimethylsilyl)hept-6-yn-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as hept-6-yne and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A base such as sodium hydride or potassium tert-butoxide is used to deprotonate the alcohol group, facilitating the nucleophilic attack on the trimethylsilyl chloride.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions: 7-(Trimethylsilyl)hept-6-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The alkyne moiety can be reduced to form the corresponding alkene or alkane.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl group.
Major Products Formed:
Oxidation: Formation of hept-6-yn-2-one or hept-6-yn-2-al.
Reduction: Formation of hept-6-en-2-ol or heptane-2-ol.
Substitution: Formation of various functionalized hept-6-yn-2-ol derivatives.
科学的研究の応用
Chemistry: 7-(Trimethylsilyl)hept-6-yn-2-ol is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products.
Biology: The compound is utilized in the synthesis of bioactive molecules and pharmaceuticals, serving as an intermediate in the development of drugs and therapeutic agents.
Medicine: In medicinal chemistry, this compound is employed in the synthesis of compounds with potential therapeutic applications, including anti-cancer and anti-inflammatory agents.
Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism of action of 7-(Trimethylsilyl)hept-6-yn-2-ol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group provides stability and protection to the alkyne moiety, allowing selective reactions to occur at the hydroxyl group or other positions on the molecule. The compound can interact with molecular targets through covalent bonding or non-covalent interactions, influencing biological pathways and processes.
類似化合物との比較
7-(Trimethylsilyl)hept-6-yn-1-ol: Similar structure but with the hydroxyl group at a different position.
7-(Trimethylsilyl)hept-5-yn-2-ol: Similar structure but with the alkyne moiety at a different position.
7-(Trimethylsilyl)hept-6-yn-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness: 7-(Trimethylsilyl)hept-6-yn-2-ol is unique due to the specific positioning of the trimethylsilyl group and the hydroxyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound in synthetic chemistry and various applications.
特性
IUPAC Name |
7-trimethylsilylhept-6-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OSi/c1-10(11)8-6-5-7-9-12(2,3)4/h10-11H,5-6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUNKAMJCLYLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC#C[Si](C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














